molecular formula C10H7F3N2O B2912658 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline CAS No. 2241144-76-1

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline

Cat. No.: B2912658
CAS No.: 2241144-76-1
M. Wt: 228.174
InChI Key: VMEYSHHCBDLOMN-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(trifluoromethyl)aniline with appropriate reagents to form the desired oxazole ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazole ring and ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the overall production time and cost.

Chemical Reactions Analysis

Types of Reactions: 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aniline group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents and other electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.

Comparison with Similar Compounds

    4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the oxazole ring.

    2-Fluoro-5-(trifluoromethyl)aniline: Contains both fluorine and trifluoromethyl groups but differs in the position of the substituents.

Uniqueness: 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline is unique due to the combination of the trifluoromethyl group, oxazole ring, and aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1,2-oxazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)9-5-8(15-16-9)6-1-3-7(14)4-2-6/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEYSHHCBDLOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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